1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
CAS No.: 853751-55-0
Cat. No.: VC21395697
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853751-55-0 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4g/mol |
| IUPAC Name | 1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C20H21NO4/c1-15-6-4-7-16(14-15)23-13-10-21-18-9-3-2-8-17(18)20(19(21)22)24-11-5-12-25-20/h2-4,6-9,14H,5,10-13H2,1H3 |
| Standard InChI Key | MQLZCAUWBUKYIS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
| Canonical SMILES | CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Introduction
Structural Overview
The compound belongs to the class of spiro compounds, characterized by a unique spiro linkage between two ring systems. Its chemical structure includes:
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Key Functional Groups:
This combination of structural features suggests potential biological activity and stability due to the rigid spiro framework.
Synthesis
While specific synthetic routes for this compound are not detailed in available sources, general methods for synthesizing spiro-indoline derivatives often involve:
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Cyclization Reactions:
Spiro-indoline frameworks are typically formed through cyclization reactions involving indole derivatives and electrophilic reagents. -
Incorporation of the13-Dioxane Ring:
The dioxane moiety can be introduced via acetalization reactions using diols and aldehydes or ketones under acidic conditions. -
Introduction of the m-Tolyloxy Group:
This step likely involves etherification reactions using m-tolyl alcohol or its derivatives with an appropriate alkylating agent. -
Final Assembly:
The ethyl linker connecting the m-tolyloxy group to the dioxane-indoline core may be introduced through alkylation or condensation reactions.
Characterization Techniques
To confirm the structure and purity of “1'-(2-(m-Tolyloxy)ethyl)spiro[ dioxane-2,3'-indolin]-2'-one,” standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen (^1H) and carbon (^13C) environments in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., lactam C=O stretch, ether C-O stretch). |
| X-Ray Crystallography | Determines precise 3D molecular structure if crystalline samples are available. |
Potential Applications
The structural features of this compound suggest it may have applications in:
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Medicinal Chemistry:
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Spiro-indoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
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The presence of an m-tolyloxy group may enhance lipophilicity and membrane permeability.
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Material Science:
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The rigid spirocyclic framework could make it suitable for use in optoelectronic materials or as a ligand in coordination chemistry.
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Synthetic Intermediates:
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Its functional groups make it a versatile intermediate for further derivatization in organic synthesis.
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Research Implications
Given its structural complexity and potential bioactivity, further research could focus on:
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Molecular Docking Studies: To predict interactions with biological targets such as enzymes or receptors.
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Biological Assays: To evaluate cytotoxicity, antimicrobial efficacy, or other pharmacological properties.
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Structure-Activity Relationship (SAR): Modifications to optimize activity and selectivity.
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